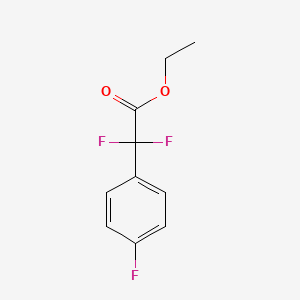

Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate

描述

Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate is an organic compound with the molecular formula C10H9F3O2. It is a fluorinated ester that finds applications in various fields, including pharmaceuticals and organic synthesis. The compound is characterized by the presence of both difluoro and fluorophenyl groups, which contribute to its unique chemical properties.

作用机制

Target of Action

The primary targets of Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate are currently unknown . This compound is primarily used for research purposes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, exposure to certain conditions might affect the compound’s stability.

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate can be synthesized through the esterification of 2,2-difluoro-2-(4-fluorophenyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves mixing the acid and ethanol in a specific molar ratio and heating the mixture under reflux conditions. After the reaction is complete, the product is purified through distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound .

化学反应分析

Types of Reactions

Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield 2,2-difluoro-2-(4-fluorophenyl)acetic acid and ethanol.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with common reagents including hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used for these reactions.

Major Products Formed

Substitution Reactions: Products vary depending on the substituent introduced.

Hydrolysis: The primary products are 2,2-difluoro-2-(4-fluorophenyl)acetic acid and ethanol.

Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.

科学研究应用

Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.

Industry: It is used in the development of agrochemicals and other industrial products

相似化合物的比较

Similar Compounds

Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate: Similar structure but with a nitro group instead of a fluorophenyl group.

Ethyl difluoroacetate: Lacks the fluorophenyl group, making it less complex.

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Contains a fluorosulfonyl group, used in different applications.

Uniqueness

Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate is unique due to the combination of difluoro and fluorophenyl groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex fluorinated molecules and in applications requiring high stability and binding affinity.

生物活性

Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate is a fluorinated organic compound with significant potential in biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on diverse research findings.

- Molecular Formula : C10H9F3O2

- Molecular Weight : 208.18 g/mol

- Structure : The compound features a central acetate moiety with two fluorinated groups, enhancing its lipophilicity and interaction with biological membranes.

The exact biological targets of this compound are not fully elucidated; however, research indicates that its fluorinated nature allows for enhanced penetration into cell membranes. This property is crucial for its effectiveness as a potential drug candidate. Studies suggest that it may interact with various enzymes and receptors, modulating their activity and influencing cellular processes .

Biological Activities

-

Anticancer Properties :

- This compound has been investigated for its potential anti-cancer properties. It serves as an intermediate in the synthesis of compounds targeting specific biological pathways associated with cancer progression, particularly in non-small cell lung cancer (NSCLC) models.

- Case Study : Research demonstrated that derivatives of this compound exhibited cytotoxic effects against various human tumor cell lines, suggesting a promising avenue for further development in oncology .

- Antimicrobial Activity :

-

Insecticidal Properties :

- This compound has been studied for its insecticidal activity. Research indicates that fluorinated compounds can disrupt the normal physiological functions of insects, providing a basis for their use in agrochemical formulations.

Comparative Biological Activities

The following table summarizes various studies on the biological activities of this compound and its derivatives:

| Study Focus | Activity Observed | Reference |

|---|---|---|

| Anticancer | Cytotoxic effects on NSCLC cell lines | |

| Antimicrobial | Inhibition of bacterial growth | |

| Insecticidal | Disruption of insect physiological functions | |

| Enzyme Interaction Studies | Modulation of enzyme activities |

Future Research Directions

Given the promising biological activities observed, future research should focus on:

- Mechanistic Studies : Further elucidation of the molecular mechanisms through which this compound exerts its effects.

- Pharmacokinetics and Toxicology : Comprehensive studies on the pharmacokinetic profiles and potential toxicological effects to assess safety for therapeutic use.

- Development of Derivatives : Synthesis of new derivatives to enhance efficacy and specificity against targeted diseases.

属性

IUPAC Name |

ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-2-15-9(14)10(12,13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTJOXVLRFWKBMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。